molecular formula C11H15NO B8455443 6,7-Dimethyl-5-methoxy-1,2-dihydro-1h-indole

6,7-Dimethyl-5-methoxy-1,2-dihydro-1h-indole

Cat. No.: B8455443
M. Wt: 177.24 g/mol
InChI Key: ZFFXWUWWFFTLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-5-methoxy-1,2-dihydro-1h-indole is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-methoxy-6,7-dimethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15NO/c1-7-8(2)11-9(4-5-12-11)6-10(7)13-3/h6,12H,4-5H2,1-3H3

InChI Key

ZFFXWUWWFFTLMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2CCNC2=C1C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6,7-dimethyl-5-methoxy-1,3-dihydro-2H-indole-2-one (17.5 g, 91.5 mmol) in THF (500 mL) was added dropwise 1M-borane THF complex salt (306 mmol) at 0° C., and the mixture was stirred at 60° C. 3 hours. After ice-cooling, the mixture was added dropwise to water (100 mL). THF was distilled off under reduced pressure, concentrated hydrochloric acid (100 mL) was added, and the mixture was stirred under reflux for 2 hours. After neutralizing with 12N sodium hydroxide under ice-cooling, the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over sodium sulfate, and purified by small amount silica gel column chromatography (ethyl acetate). The solvent was distilled off under reduced pressure, followed by recrystallization from hexane, to obtain 8.18 g of the title compound.
Name
6,7-dimethyl-5-methoxy-1,3-dihydro-2H-indole-2-one
Quantity
17.5 g
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
306 mmol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.